

what are the physicochemical properties of Monolinolein

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Compound of Interest

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An In-depth Technical Guide to the Physicochemical Properties of **Monolinolein**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinolein, a monoacylglycerol consisting of a glycerol backbone esterified with one molecule of the omega-6 polyunsaturated fatty acid, linoleic acid, is a compound of significant interest across various scientific disciplines.^[1] It is found naturally as a plant metabolite and is utilized commercially as an emollient, emulsifier, and moisturizing agent in cosmetics and pharmaceutical formulations.^{[1][2][3]} Notably, **monolinolein** is explored for its role in advanced drug delivery systems, particularly in the formation of pH-responsive lyotropic liquid crystals for controlled release applications.^[2] Furthermore, it has demonstrated antiviral properties, adding to its potential therapeutic applications.^{[2][3]} This guide provides a comprehensive overview of the core physicochemical properties of **monolinolein**, detailed experimental protocols for their determination, and visual representations of relevant workflows and mechanisms.

Core Physicochemical Properties

The physicochemical characteristics of **monolinolein** are fundamental to its application and behavior in various formulations. The following table summarizes key quantitative data for 1-**monolinolein**.

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₃₈ O ₄	[4][5][6][7][8]
Molecular Weight	354.5 g/mol	[4][9]
IUPAC Name	2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate	[4]
CAS Number	2277-28-3 (for 1-Monolinolein)	[6][7]
Appearance	Colorless to Pale Yellow Liquid/Oil	[1][2][3]
Melting Point	14-15 °C	[2][5]
Boiling Point	485.0 ± 40.0 °C (Predicted)	[2]
Density	0.981 ± 0.06 g/cm ³ (Predicted)	[2]
1.05 g/cm ³	[5]	
Solubility	Insoluble in water.[1] Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[2]	
logP (Computed)	5.8	[4]
Stability	Sensitive to light and temperature.[2][3]	

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful application of **monolinolein** in research and development. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of fats and oils, which often melt over a range rather than at a sharp point.[4][5]

- Apparatus:
 - Melting point capillary tubes (thin-walled glass)
 - Calibrated thermometer (0.2 °C subdivisions)
 - Heating bath apparatus (e.g., Thiele tube or automated melting point apparatus)
 - Heat source
- Methodology:
 - Sample Preparation: The **monolinolein** sample is first melted and filtered to remove any impurities and residual moisture, ensuring the sample is completely dry.[4][5]
 - Capillary Filling: A clean capillary tube is dipped into the molten **monolinolein** so that a column of approximately 10 mm is drawn into the tube.[4]
 - Solidification: The end of the capillary tube containing the sample is rapidly chilled, for instance, against ice, to solidify the **monolinolein**.[4] The tubes are then refrigerated at 4 to 10°C for an extended period (e.g., overnight) to ensure complete crystallization.[5]
 - Measurement: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is placed in a heating bath.[5] The bath is heated at a controlled rate, typically around 0.5°C per minute, as the temperature approaches the expected melting point.[5]
 - Data Recording: The temperature at which the **monolinolein** column begins to rise or becomes completely clear and liquid is recorded as the melting point.[4][5] The experiment should be performed in duplicate or triplicate to ensure reproducibility.[2]

Determination of Density (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of liquids by measuring the mass of a known volume.[8][10][11]

- Apparatus:

- Pycnometer (a glass flask with a specific volume and a ground-glass stopper with a capillary)
- Analytical balance
- Constant temperature bath
- Working liquid with a known density (e.g., distilled water)
- Methodology:
 - Mass of Empty Pycnometer: A clean, dry pycnometer is accurately weighed on an analytical balance (m_0).[\[8\]](#)[\[10\]](#)
 - Calibration with Water: The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) to reach thermal equilibrium. The water level is adjusted to the calibration mark, and any excess is removed. The filled pycnometer is reweighed (m_1). The volume of the pycnometer (V) is calculated using the known density of water at that temperature.
 - Sample Measurement: The pycnometer is emptied, dried thoroughly, and filled with the **monolinolein** sample. It is then brought to the same constant temperature as the water in the bath.[\[8\]](#)
 - Weighing: After ensuring no air bubbles are present and the outside is dry, the pycnometer filled with **monolinolein** is weighed (m_2).
 - Calculation: The density (ρ) of **monolinolein** is calculated using the formula: $\rho = (m_2 - m_0) / V$.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a substance in a particular solvent.[\[12\]](#)

- Apparatus:
 - Stoppered flasks or vials

- Shaking incubator or orbital shaker
- Centrifuge or filtration system (e.g., syringe filters)
- Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
- Methodology:
 - Sample Preparation: An excess amount of **monolinolein** is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a stoppered flask. The excess solid ensures that a saturated solution is formed.[12]
 - Equilibration: The flasks are placed in a shaking incubator set at a constant temperature and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. [13]
 - Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the excess undissolved **monolinolein** by centrifugation or filtration to obtain a clear, saturated solution.[13]
 - Quantification: The concentration of **monolinolein** in the saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
 - Result: The determined concentration represents the solubility of **monolinolein** in that specific solvent at the given temperature.

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is a powerful technique for the separation, identification, and quantification of **monolinolein**.

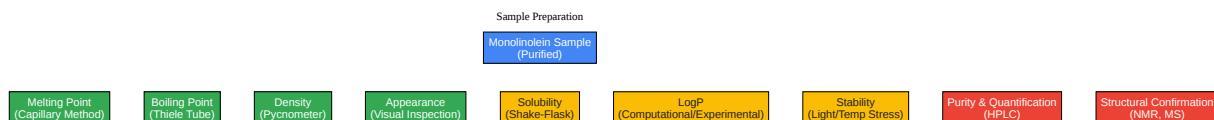
- System:
 - HPLC system with a pump, autosampler, and detector (e.g., Light-Scattering Detector (LSD) or UV detector for derivatized samples).

- Reversed-phase column (e.g., C18).
- Methodology:
 - Sample Preparation: The **monolinolein** sample is accurately weighed and dissolved in a suitable solvent (e.g., hexane, chloroform/methanol mixture) to a known concentration.[14][15] For complex matrices, a solid-phase extraction (SPE) step may be required for cleanup.[14]
 - Chromatographic Conditions:
 - Mobile Phase: A typical mobile phase for reversed-phase separation of lipids is a gradient of acetonitrile and water or isopropanol.[3][14]
 - Flow Rate: Typically around 1 ml/min.[3]
 - Column Temperature: Maintained at a constant temperature, for example, 30°C.[3]
 - Injection and Detection: A specific volume of the sample solution is injected into the HPLC system. The detector response is recorded as a chromatogram.
 - Quantification: A calibration curve is generated using certified reference standards of **monolinolein** at various concentrations. The concentration of **monolinolein** in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a lipid such as **monolinolein**.

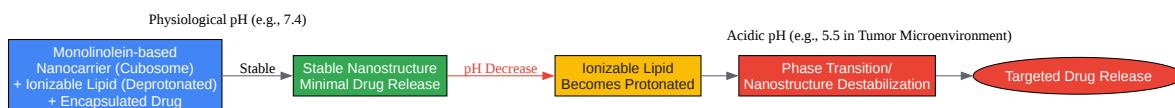


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Caption: Workflow for the physicochemical characterization of **monolinolein**.

Mechanism of Monolinolein in pH-Responsive Drug Delivery

Monolinolein is a key component in forming lyotropic liquid crystalline phases, such as cubosomes, which can be engineered to be pH-sensitive for targeted drug release. The addition of an ionizable lipid, like oleic acid or a pyridinylmethyl linoleate (PML), imparts this pH responsiveness.[9][16]

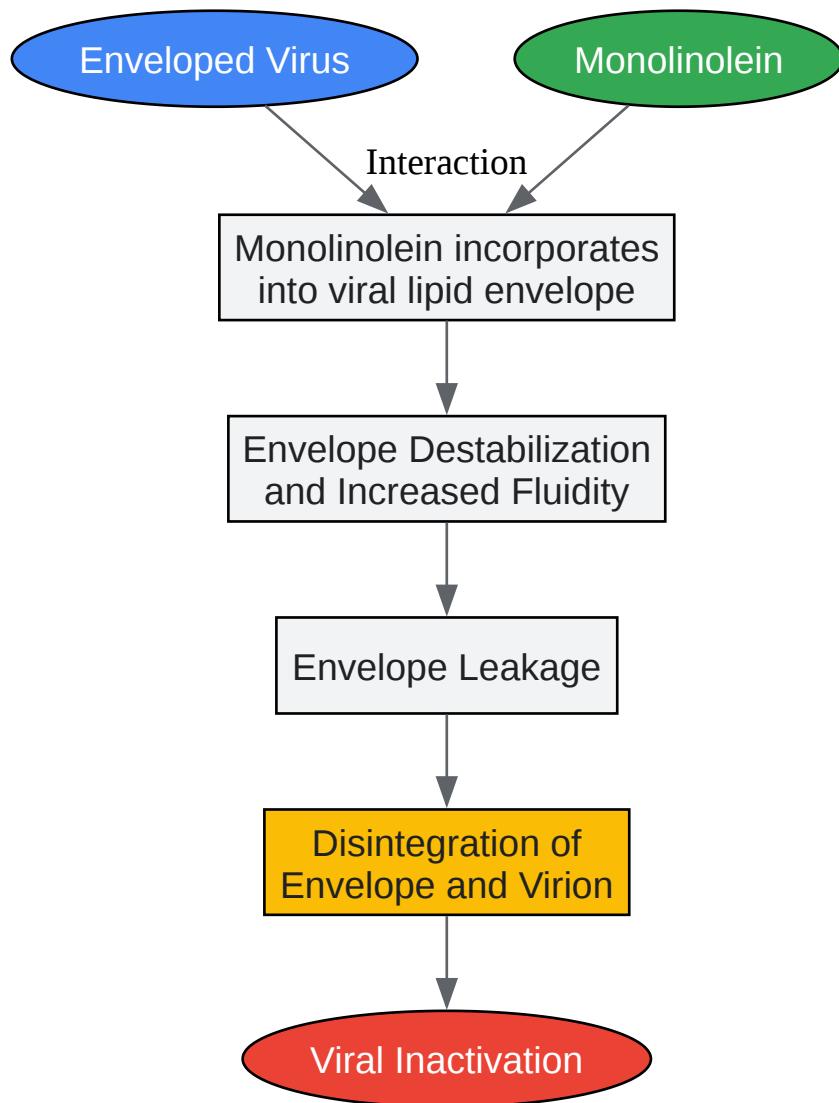


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Caption: pH-triggered drug release from a **monolinolein**-based nanocarrier.

Postulated Antiviral Mechanism of Monolinolein

Monoglycerides, including **monolinolein**, are thought to exert their antiviral activity by disrupting the lipid envelope of enveloped viruses. This mechanism is primarily physical, leading to the loss of viral integrity.[\[17\]](#)



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Caption: Postulated mechanism of antiviral action of **monolinolein**.

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